molecular formula C9H9BrF3NO B13504701 2-Amino-2-(2-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol

2-Amino-2-(2-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13504701
M. Wt: 284.07 g/mol
InChI Key: PCRQGNMBEPKXEX-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with a complex structure that includes a bromine atom, a trifluoromethyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group and the amino alcohol moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Amino-2-(2-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzotrifluoride
  • 4-Bromo-2-(trifluoromethyl)aniline
  • 3-Amino-4-bromobenzotrifluoride

Uniqueness

Compared to similar compounds, 2-Amino-2-(2-bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the presence of the amino alcohol moiety, which can impart different chemical and biological properties

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9BrF3NO/c10-7-3-5(9(11,12)13)1-2-6(7)8(14)4-15/h1-3,8,15H,4,14H2

InChI Key

PCRQGNMBEPKXEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C(CO)N

Origin of Product

United States

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